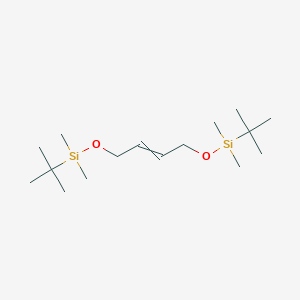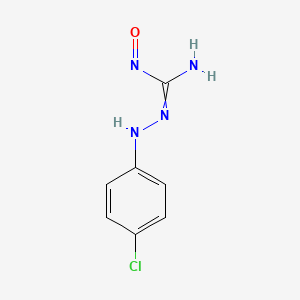
CID 18670958
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(2-methylpropyl)(propan-2-yl)silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, a 2-methylpropyl group, and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(2-methylpropyl)(propan-2-yl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methylpropylmagnesium bromide and propan-2-ylmagnesium bromide. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
SiCl4+2-MgBr(2-methylpropyl)+MgBr(propan-2-yl)→Chloro(2-methylpropyl)(propan-2-yl)silane+MgBr2
Industrial Production Methods
In an industrial setting, the production of Chloro(2-methylpropyl)(propan-2-yl)silane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(2-methylpropyl)(propan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Hydrosilylation Reactions: The silicon-hydrogen bond can be added across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. These reactions typically occur under mild conditions, often at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are employed to facilitate the addition of silicon-hydrogen bonds to alkenes or alkynes.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Reduction Reactions: Products include various silanes with different alkyl or aryl groups.
Hydrosilylation Reactions: Products include organosilicon compounds with silicon-carbon bonds.
Applications De Recherche Scientifique
Chloro(2-methylpropyl)(propan-2-yl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing silicon-containing groups into organic molecules, which can modify the physical and chemical properties of the resulting compounds.
Materials Science: The compound is used in the synthesis of silicon-based polymers and materials with unique properties, such as increased thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore the potential use of silicon-containing compounds in drug delivery systems and as imaging agents due to their biocompatibility and unique chemical properties.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives that require specific silicon-based functionalities.
Mécanisme D'action
The mechanism of action of Chloro(2-methylpropyl)(propan-2-yl)silane in chemical reactions involves the reactivity of the silicon-chlorine bond. The chlorine atom can be readily displaced by nucleophiles, allowing for the formation of new silicon-containing compounds. The silicon atom can also participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds, facilitated by transition metal catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotriisopropylsilane: Similar in structure but with three propan-2-yl groups instead of a 2-methylpropyl group.
Chlorodiisopropylsilane: Contains two propan-2-yl groups and one chlorine atom.
Chlorodimethylsilane: Contains two methyl groups and one chlorine atom.
Uniqueness
Chloro(2-methylpropyl)(propan-2-yl)silane is unique due to the presence of both a 2-methylpropyl group and a propan-2-yl group attached to the silicon atom. This combination of substituents can impart distinct steric and electronic properties, making it useful for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C7H16ClSi |
|---|---|
Poids moléculaire |
163.74 g/mol |
InChI |
InChI=1S/C7H16ClSi/c1-6(2)5-9(8)7(3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
LUWUZZGJLJOTRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Si](C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)


![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)



![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)


![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)
